

Part 1: Chemical Identity & Digital Fingerprints

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 6-Ethoxy-2-tetralone

Cat. No.: B8691010

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6-Ethoxy-2-tetralone (also known as 6-ethoxy-3,4-dihydronaphthalen-2(1H)-one) is a tetralone derivative characterized by an ethoxy group at the 6-position of the tetrahydronaphthalene ring. It serves as a versatile intermediate for synthesizing 2-aminotetralins, a scaffold frequently found in dopamine agonists (e.g., rotigotine analogs) and other CNS-active agents.

Table 1: Key Identifiers & Physicochemical Properties

Identifier / Property	Value
Common Name	6-Ethoxy-2-tetralone
IUPAC Name	6-ethoxy-3,4-dihydronaphthalen-2(1H)-one
CAS Registry Number	69788-78-9
PubChem CID	Not Assigned / Search Required (Use InChIKey for definitive search)
InChIKey	NSWLRLBIDKLUOM-UHFFFAOYSA-N
SMILES	<chem>CCOC1=CC2=C(C=C1)CC(=O)CC2</chem>
Molecular Formula	C ₁₂ H ₁₄ O ₂
Molecular Weight	190.24 g/mol
LogP (Predicted)	~1.9 - 2.1
Boiling Point	~145-150 °C (at reduced pressure, est.) ^{[1][2][3][4][5]}
Solubility	Soluble in DCM, EtOAc, EtOH; Insoluble in water

Part 2: Synthetic Utility & Mechanism

The primary utility of **6-ethoxy-2-tetralone** lies in its ability to undergo reductive amination to form 2-aminotetralins. The ketone at the C2 position is less sterically hindered than the C1 position in 1-tetralones, making it highly reactive towards amines.

Core Synthesis Protocol: Birch Reduction of 2-Ethoxynaphthalene

The most robust industrial route to **6-ethoxy-2-tetralone** is the Birch Reduction of 2-ethoxynaphthalene (nerolin bromelia), followed by acid hydrolysis. This method is preferred over Friedel-Crafts acylation due to higher regioselectivity and cost-effectiveness.

Mechanism:

- Dissolving Metal Reduction: Sodium in liquid ammonia reduces the aromatic ring carrying the electron-donating ethoxy group.
- Enol Ether Formation: The initial 1,4-dihydro product isomerizes to the more stable 3,4-dihydro enol ether (1-ethoxy-3,4-dihydronaphthalene).
- Hydrolysis: Treatment with mild acid hydrolyzes the enol ether to the ketone (2-tetralone), releasing ethanol.

Part 3: Experimental Protocols

Protocol A: Synthesis via Birch Reduction

Note: This reaction requires anhydrous conditions and handling of liquid ammonia.

Reagents:

- 2-Ethoxynaphthalene (Nerolin)
- Sodium metal (Na)^{[6][7]}
- Liquid Ammonia (NH₃)
- Ethanol (EtOH)
- Hydrochloric Acid (HCl, 10%)

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser and nitrogen inlet.
- Solvation: Condense anhydrous ammonia (approx. 500 mL) into the flask at -78°C.
- Addition: Dissolve 2-ethoxynaphthalene (0.1 mol) in a mixture of dry THF (50 mL) and absolute ethanol (0.3 mol). Add this solution dropwise to the liquid ammonia.
- Reduction: Add small pieces of sodium metal (0.25 mol) slowly over 1 hour. The solution will turn deep blue. Stir for 2 hours.

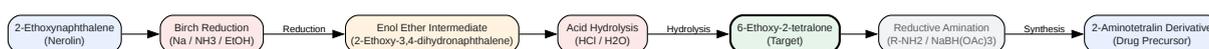
- Quenching: Quench the reaction by adding solid ammonium chloride until the blue color disappears. Allow ammonia to evaporate overnight under a stream of nitrogen.
- Hydrolysis: Dissolve the residue in diethyl ether. Add 10% HCl (100 mL) and stir vigorously at room temperature for 3 hours. This step converts the intermediate enol ether to the ketone.
- Workup: Separate the organic layer.[8] Extract the aqueous layer with ether (2x). Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.
- Purification: Purify the crude oil via vacuum distillation or flash chromatography (Hexane:EtOAc 9:1) to yield **6-ethoxy-2-tetralone** as a pale yellow oil.

Protocol B: Quality Control (QC)

- ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the naphthyl aromatic signals and the appearance of the triplet/singlet patterns characteristic of the tetralone ring.
 - Key Signals: δ 3.54 (s, 2H, C1-H), 3.05 (t, 2H, C4-H), 2.55 (t, 2H, C3-H), 1.41 (t, 3H, -OCH₂CH₃).
- TLC: R_f ~0.4 (Hexane:EtOAc 4:1). Stain with KMnO₄ or Anisaldehyde (ketone is active).

Part 4: Visualization (Pathway Diagram)

The following diagram illustrates the synthesis pathway from 2-ethoxynaphthalene to **6-ethoxy-2-tetralone** and its subsequent conversion to a dopamine agonist precursor.



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Figure 1: Synthetic pathway for **6-Ethoxy-2-tetralone** via Birch Reduction and its application in drug design.

Part 5: Safety & Handling

- Hazards: **6-Ethoxy-2-tetralone** is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It may be harmful if swallowed.[9]
- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Tetralones are prone to oxidation (forming peroxides or quinones) upon prolonged exposure to air.
- Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water.

References

- PubChem.6-Ethoxy-3,4-dihydro-2(1H)-naphthalenone (Compound).[1] National Library of Medicine. Available at: [\[Link\]](#) (Search Term: InChIKey=NSWLRLBIDKLUOM-UHFFFAOYSA-N)
- Organic Syntheses.Birch Reduction of Naphthalene Derivatives. Org.[8] Synth. 1962, 42, 48. Available at: [\[Link\]](#) (General procedure adapted for ethoxy analog).
- Molaid.6-ethoxy-3,4-dihydro-2(1H)-naphthalenone Structure & Properties. Available at: [\[Link\]](#) (Accessed via CAS 69788-78-9).

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Sources

- 1. S 9788 | C28H33F2N7 | CID 107903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Odc-188 | C34H34ClN3O3 | CID 9832021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 879788 | C18H15NO3 | CID 879788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-2-tetralone | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - Fumigaclavine a (C18H22N2O2) [pubchemlite.lcsb.uni.lu]

- [7. PubChemLite - 6-methoxy-2-tetralone \(C11H12O2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [8. arkat-usa.org \[arkat-usa.org\]](#)
- [9. tcichemicals.com \[tcichemicals.com\]](#)
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